Dhmpr

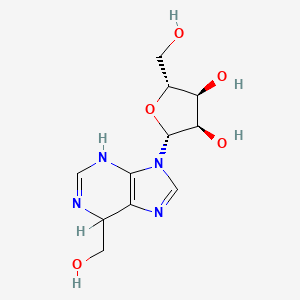

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63813-87-6 |

|---|---|

Molecular Formula |

C11H16N4O5 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethyl)-3,6-dihydropurin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N4O5/c16-1-5-7-10(13-3-12-5)15(4-14-7)11-9(19)8(18)6(2-17)20-11/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5?,6-,8-,9-,11-/m1/s1 |

InChI Key |

IHCROVKYMVBOKC-NWZZVCMHSA-N |

SMILES |

C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

Isomeric SMILES |

C1=NC(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |

Canonical SMILES |

C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

Synonyms |

1,6-dihydro-6-(hydroxymethyl)purine riboside DHMPR |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Role of Dihydropteridine Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropteridine reductase (DHPR), encoded by the QDPR gene, is a critical enzyme in the tetrahydrobiopterin (BH4) regeneration pathway. Its primary function is the NADH-dependent reduction of quinonoid dihydrobiopterin (qBH2) back to the active cofactor, tetrahydrobiopterin. BH4 is indispensable for the catalytic activity of several aromatic amino acid hydroxylases, which are rate-limiting enzymes in the synthesis of neurotransmitters such as dopamine and serotonin, and in the conversion of phenylalanine to tyrosine. Deficiency of DHPR leads to a severe autosomal recessive metabolic disorder characterized by hyperphenylalaninemia, and profound neurological dysfunction due to neurotransmitter depletion and impaired cerebral folate metabolism. This guide provides an in-depth overview of the function, mechanism, and clinical significance of DHPR, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Core Function and Mechanism of Dihydropteridine Reductase

Dihydropteridine reductase is a homodimeric enzyme that belongs to the oxidoreductase family.[1] Its fundamental role is to salvage tetrahydrobiopterin (BH4) after its oxidation to quinonoid dihydrobiopterin (qBH2) during the hydroxylation of aromatic amino acids. This regeneration is vital for maintaining the cellular pool of BH4, an essential cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[2]

The enzymatic reaction catalyzed by DHPR is as follows:

q-Dihydrobiopterin + NADH + H⁺ ⇌ Tetrahydrobiopterin + NAD⁺

The mechanism involves the transfer of a hydride ion from NADH to the C6 position of the pterin ring of qBH2.[3] This two-electron reduction regenerates the active form of the cofactor, allowing it to participate in subsequent hydroxylation reactions.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of human dihydropteridine reductase have been characterized, providing insights into its efficiency and substrate affinity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

| Enzyme Form | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Wild-type DHPR | q-BH2 | 23 | 145 | 6.3 x 10⁶ |

| Wild-type DHPR | NADH | 13 | 145 | 11.2 x 10⁶ |

| Y150C Mutant DHPR | q-BH2 | 120 | 1.2 | 1.0 x 10⁴ |

| Y150C Mutant DHPR | NADH | 25 | 1.2 | 4.8 x 10⁴ |

Table 1: Kinetic parameters of wild-type and a representative mutant human Dihydropteridine Reductase. Data synthesized from available literature.[4]

Clinical Biochemical Data in DHPR Deficiency

Dihydropteridine reductase deficiency leads to characteristic biochemical abnormalities. The following table presents representative data from a patient with DHPR deficiency, before and after therapeutic intervention.

| Analyte | Sample Type | Pre-Treatment | Post-Treatment (L-dopa, 5-HTP, Folinic Acid, BH4) | Normal Range |

| Phenylalanine | Plasma | 170.5 µmol/L | 75.5 µmol/L | 23 - 95 µmol/L |

| 5-HIAA (Serotonin metabolite) | CSF | 23 nmol/L | 18 nmol/L | 74 - 345 nmol/L |

| HVA (Dopamine metabolite) | CSF | 108 nmol/L | 137 nmol/L | 233 - 928 nmol/L |

| 5-MTHF (Active Folate) | CSF | 100 nmol/L | 95 nmol/L | 40 - 150 nmol/L |

| Dihydrobiopterin (BH2) | CSF | 28 nmol/L | 27 nmol/L | 2.2 - 13 nmol/L |

| Tetrahydrobiopterin (BH4) | CSF | 12 nmol/L | 16 nmol/L | 18 - 50 nmol/L |

Table 2: Representative biochemical data from a patient with DHPR deficiency. Data extracted from a case report.[5]

Therapeutic Dosages in DHPR Deficiency

The management of DHPR deficiency involves a multi-faceted approach aimed at controlling hyperphenylalaninemia and restoring neurotransmitter levels.

| Medication | Typical Dosage |

| L-dopa/Carbidopa | 1 - 2 mg/kg/day (in divided doses) |

| 5-Hydroxytryptophan (5-HTP) | 1 - 2 mg/kg/day (in divided doses) |

| Folinic Acid | 10 - 15 mg/day |

| Sapropterin Dihydrochloride (BH4) | 20 - 40 mg/kg/day (in divided doses) |

Table 3: Typical therapeutic dosages for the management of DHPR deficiency. Data compiled from clinical case reports.[5][6][7]

Signaling Pathways and Experimental Workflows

Tetrahydrobiopterin Regeneration Pathway

Caption: The central role of DHPR in regenerating BH4.

Diagnostic Workflow for DHPR Deficiency

Caption: A typical diagnostic workflow for DHPR deficiency.

Experimental Protocols

Dihydropteridine Reductase Activity Assay in Dried Blood Spots (Representative Protocol)

Materials:

-

Dried blood spot punches (3 mm)

-

Elution buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.6)

-

NADH solution (e.g., 10 mM in assay buffer)

-

Quinonoid dihydropterin (qBH2) or an artificial substrate like 6,7-dimethyl-5,6,7,8-tetrahydropterin (prepared fresh)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Elution: Place one dried blood spot punch into a microcentrifuge tube. Add 100 µL of elution buffer and incubate at 4°C for 1 hour with gentle agitation.

-

Assay Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing:

-

800 µL of assay buffer

-

100 µL of NADH solution

-

50 µL of the blood spot eluate

-

-

Initiation of Reaction: Start the reaction by adding 50 µL of the quinonoid dihydropterin substrate solution.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over 5-10 minutes at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Activity is typically expressed as nmol/min/punch or normalized to hemoglobin content.

Site-Directed Mutagenesis of the QDPR Gene (Generalized Protocol)

This protocol outlines a general workflow for introducing specific mutations into the QDPR gene cloned into a plasmid vector, a technique crucial for studying the functional consequences of genetic variants.[11][12][13][14]

Materials:

-

Plasmid DNA containing the wild-type human QDPR cDNA

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, with the desired mutation located in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. The reaction cycles should be optimized to amplify the entire plasmid.

-

DpnI Digestion: After PCR, digest the reaction mixture with DpnI at 37°C for 1-2 hours. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Raman Spectroscopy of Purified Dihydropteridine Reductase (Representative Method)

Raman spectroscopy can be employed to study the structural and conformational changes in DHPR upon substrate or inhibitor binding.[3][15][16][17]

Materials:

-

Purified DHPR enzyme solution

-

Buffer solution (e.g., phosphate or Tris buffer)

-

Substrates (NADH, qBH2) or inhibitors of interest

-

Raman spectrometer with a suitable laser excitation wavelength (e.g., UV or visible)

Procedure:

-

Sample Preparation: Prepare a concentrated solution of purified DHPR in the desired buffer. The concentration will depend on the sensitivity of the instrument.

-

Data Acquisition:

-

Acquire a Raman spectrum of the buffer alone to serve as a background.

-

Acquire a Raman spectrum of the purified DHPR solution.

-

To study ligand binding, add the substrate or inhibitor to the enzyme solution and acquire a spectrum of the complex.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the protein and protein-ligand complex spectra.

-

Analyze the resulting spectra for changes in the positions and intensities of Raman bands corresponding to specific amino acid residues (e.g., tryptophan, tyrosine) or the protein backbone (amide I and III bands). These changes can provide information about alterations in the local environment and secondary structure of the enzyme upon ligand binding.

-

Conclusion and Future Directions

Dihydropteridine reductase is a vital enzyme whose function is intrinsically linked to neurotransmitter synthesis and phenylalanine metabolism. A thorough understanding of its mechanism, kinetics, and the pathophysiology of its deficiency is paramount for the development of effective therapeutic strategies. While current treatments for DHPR deficiency can manage some of the biochemical abnormalities, the long-term neurological outcomes can still be variable. Future research should focus on developing more targeted therapies, potentially including gene therapy, to correct the underlying genetic defect and improve the quality of life for individuals with this debilitating disorder. Furthermore, continued investigation into the structural and dynamic properties of DHPR will undoubtedly unveil new avenues for drug design and intervention.

References

- 1. Isolation and characterization of dihydropteridine reductase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. "Mechanism of Action of Dihydropteridine Reductase" by Gabriela Arias De la Rosa [academicworks.cuny.edu]

- 4. researchgate.net [researchgate.net]

- 5. Dihydropteridine Reductase Deficiency and Treatment with Tetrahydrobiopterin: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P5 A case report: dihydropteridine reductase deficiency and the efficacy of replacement with a nutritional supplement from of 5-hydroxytryptophan | Archives of Disease in Childhood [adc.bmj.com]

- 7. nppg.org.uk [nppg.org.uk]

- 8. Dihydropteridine reductase activity in eluates from dried blood spots: automation of an assay for a national screening service - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots. | Semantic Scholar [semanticscholar.org]

- 11. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bowdish.ca [bowdish.ca]

- 13. static.igem.org [static.igem.org]

- 14. neb.com [neb.com]

- 15. Ultraviolet resonance Raman study of drug binding in dihydrofolate reductase, gyrase, and catechol O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Raman Spectroscopy — RiverD [riverd.com]

- 17. Use of Raman spectroscopy for the identification of radical-mediated damages in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dihydropyridine Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dihydropyridine Receptor (DHPR), a voltage-gated L-type calcium channel, is a cornerstone of cellular excitability and signal transduction, most notably in muscle physiology. Functioning as the critical link between membrane depolarization and intracellular calcium release, the DHPR's mechanism of action is a subject of intense research and a key target for therapeutic intervention. This technical guide provides an in-depth exploration of the DHPR's molecular architecture, its distinct signaling mechanisms in skeletal and cardiac muscle, and the quantitative biophysical properties that govern its function. Detailed experimental protocols for studying the DHPR are provided, alongside visualizations of its core signaling pathways, to equip researchers and drug development professionals with a comprehensive understanding of this vital ion channel.

Introduction

The Dihydropyridine Receptor (DHPR) is a heteropentameric protein complex that functions as a voltage-gated L-type calcium channel.[1] It is primarily located in the transverse tubules (T-tubules) of striated muscle cells.[2] The DHPR is essential for the process of excitation-contraction (EC) coupling, which translates an electrical stimulus (an action potential) into a mechanical response (muscle contraction).[2] There are two main isoforms of the DHPR with distinct mechanisms:

-

CaV1.1 (α1S): Predominantly found in skeletal muscle, it functions mainly as a voltage sensor that mechanically activates the ryanodine receptor (RyR1).[3][4]

-

CaV1.2 (α1C): The primary isoform in cardiac muscle, it functions as a calcium channel, mediating calcium-induced calcium release (CICR) by activating RyR2.[5][6]

This guide will dissect the molecular structure, signaling pathways, and biophysical properties of these two key DHPR isoforms.

Molecular Architecture and Subunit Composition

The DHPR complex is composed of five distinct subunits: α1, α2δ, β, and γ, with the α1 subunit forming the central pore and voltage-sensing domain.[3]

-

α1 Subunit: This is the largest and most critical subunit, containing the voltage sensor, the ion-conducting pore, and the binding sites for various channel-blocking drugs, including dihydropyridines.[4] It is composed of four homologous domains (I-IV), each with six transmembrane segments (S1-S6). The S4 segment in each domain acts as the primary voltage sensor.

-

α2δ Subunit: This subunit is encoded by a single gene and post-translationally cleaved into the extracellular α2 and the transmembrane δ polypeptides, which are linked by a disulfide bond. It plays a crucial role in the trafficking and membrane insertion of the α1 subunit and modulates the channel's kinetic properties.

-

β Subunit: This is an intracellular protein that interacts with the I-II loop of the α1 subunit. It is essential for the proper trafficking of the α1 subunit to the cell membrane and for modulating the channel's voltage-dependent gating.[3]

-

γ Subunit: This is a transmembrane protein with a less well-defined role, but it is thought to modulate the channel's function.[5]

Below is a logical diagram illustrating the subunit composition of the Dihydropyridine Receptor.

Mechanism of Action: Skeletal vs. Cardiac Muscle

The mechanism by which DHPR initiates muscle contraction differs significantly between skeletal and cardiac muscle.

Skeletal Muscle: Depolarization-Induced Calcium Release

In skeletal muscle, EC coupling relies on a direct, physical interaction between the CaV1.1 DHPR in the T-tubule membrane and the RyR1 channel in the sarcoplasmic reticulum (SR) membrane.[2] This process, known as depolarization-induced calcium release, does not require the influx of extracellular calcium through the DHPR.[4]

The signaling pathway is as follows:

-

An action potential propagates down the T-tubule, depolarizing the membrane.

-

The voltage-sensing S4 segments of the CaV1.1 α1 subunit undergo a conformational change.

-

This conformational change is mechanically transmitted to the RyR1, causing it to open.

-

The opening of RyR1 releases a large amount of calcium from the SR into the cytoplasm, initiating muscle contraction.

The following diagram illustrates the mechanical coupling in skeletal muscle.

Cardiac Muscle: Calcium-Induced Calcium Release (CICR)

In contrast to skeletal muscle, cardiac muscle EC coupling operates via a calcium-induced calcium release (CICR) mechanism.[6] In this system, the CaV1.2 DHPR functions as a true calcium channel.

The signaling cascade proceeds as follows:

-

An action potential depolarizes the cardiac myocyte membrane.

-

The CaV1.2 DHPR opens, allowing a small influx of extracellular calcium into the cell, creating a "calcium spark".

-

This trigger calcium binds to and activates the RyR2 on the SR.

-

The activated RyR2 opens, releasing a much larger amount of calcium from the SR.

-

The resulting global increase in intracellular calcium leads to cardiac muscle contraction.

The following diagram depicts the CICR mechanism in cardiac muscle.

References

- 1. Cryo electron microscopy to determine the structure of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural interaction between RYRs and DHPRs in calcium release units of cardiac and skeletal muscle cells [imrpress.com]

- 3. Skeletal muscle CaV1.1 channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CaV1.1: The atypical prototypical voltage-gated Ca2+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac L-type calcium channel (Cav1.2) associates with γ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Dihydropteridine reductase role in BH4 metabolism

An In-depth Technical Guide on the Core Role of Dihydropteridine Reductase in BH4 Metabolism

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several critical enzymatic reactions, including the synthesis of key neurotransmitters and nitric oxide. The sustained bioavailability of BH4 is maintained through a delicate balance of de novo synthesis and a highly efficient regeneration pathway. Dihydropteridine reductase (DHPR), encoded by the QDPR gene, is the cornerstone of this recycling mechanism. This technical guide provides a comprehensive overview of the pivotal role of DHPR in BH4 metabolism, detailing its biochemical function, the pathophysiological consequences of its deficiency, and the analytical methods used for its study. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals involved in drug development in the fields of metabolic disorders, neurobiology, and cardiovascular disease.

The Central Role of Dihydropteridine Reductase in BH4 Homeostasis

Dihydropteridine reductase (DHPR), also known as quinoid dihydropteridine reductase, is an NADH-dependent oxidoreductase that catalyzes the final, rate-limiting step in the regeneration of tetrahydrobiopterin (BH4).[1] BH4 is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[2][3] During the hydroxylation reactions catalyzed by these enzymes, BH4 is oxidized to the unstable intermediate, pterin-4a-carbinolamine. This intermediate is then dehydrated to quinonoid dihydrobiopterin (qBH2) by the enzyme pterin-4a-carbinolamine dehydratase (PCD). DHPR subsequently reduces qBH2 back to its active tetrahydrobiopterin form, thus completing the salvage pathway.[1]

In the absence of DHPR activity, qBH2 rapidly rearranges to the more stable but biologically inactive 7,8-dihydrobiopterin (BH2). While dihydrofolate reductase (DHFR) can reduce BH2 back to BH4, this pathway is significantly less efficient than the DHPR-mediated regeneration.[1] Consequently, a deficiency in DHPR leads to a severe depletion of cellular BH4 pools.

BH4-Dependent Enzymatic Systems

The critical importance of DHPR is underscored by the number of vital physiological processes that are dependent on a continuous supply of BH4:

-

Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. A deficiency in BH4 leads to hyperphenylalaninemia (HPA), a hallmark of DHPR deficiency.[2][3]

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3]

-

Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.[2][3]

-

Nitric Oxide Synthases (NOS): Catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[4]

Pathophysiology of DHPR Deficiency

DHPR deficiency is an autosomal recessive disorder caused by mutations in the QDPR gene.[5][6] The resulting loss of DHPR activity leads to a multi-faceted clinical phenotype characterized by:

-

Hyperphenylalaninemia (HPA): Elevated levels of phenylalanine in the blood due to impaired PAH activity.[2][3]

-

Neurotransmitter Deficiency: Depletion of dopamine and serotonin in the central nervous system, leading to severe neurological symptoms such as developmental delay, intellectual disability, seizures, and movement disorders.[7][8]

-

Cerebral Folate Deficiency: DHPR is also involved in the maintenance of folate levels in the central nervous system. Its deficiency leads to a pronounced lack of 5-methyltetrahydrofolate (5-MTHF) in the cerebrospinal fluid (CSF).[9]

-

Nitric Oxide Deficiency: Impaired NO synthesis can contribute to vascular and neurological complications.

The severe neurological consequences of DHPR deficiency highlight its critical role in brain function, which cannot be solely managed by a phenylalanine-restricted diet.[10] Treatment strategies often involve supplementation with neurotransmitter precursors (L-dopa and 5-hydroxytryptophan) and folinic acid.[2][10]

Visualizing the Metabolic and Pathophysiological Pathways

BH4 Metabolism and the Role of DHPR

Caption: The BH4 metabolism pathway, highlighting the central role of DHPR.

Pathophysiology of DHPR Deficiency

Caption: Pathophysiological cascade resulting from DHPR deficiency.

Quantitative Data in DHPR Diagnostics

The diagnosis of DHPR deficiency relies on the quantitative analysis of specific biomarkers. The following tables summarize key quantitative data for the differential diagnosis of BH4 metabolism disorders.

Table 1: DHPR Enzyme Activity in Dried Blood Spots (DBS)

| Population Group | DHPR Activity (nmol/min/mg Hb) | DHPR Activity (nmol/min per 5-mm disc) | Reference(s) |

| Normal Newborns | - | 5.77 ± 1.16 | [11] |

| Normal Infants, Children, and Adults | 3.20 ± 0.70 | 3.37 ± 0.72 | [11] |

| Obligate Heterozygotes for DHPR Deficiency | ~50% of mean control value | - | [11] |

| Patients with DHPR Deficiency | Undetectable | Undetectable | [11] |

Table 2: Urinary Pterin Profiles for Differential Diagnosis of BH4 Deficiencies

| Disorder | Neopterin Level | Biopterin Level | Reference(s) |

| GTP Cyclohydrolase I (GTPCH) Deficiency | Low | Low | [12] |

| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency | High | Low | [12] |

| Dihydropteridine Reductase (DHPR) Deficiency | Normal to slightly increased | High | [12] |

| Pterin-4a-carbinolamine Dehydratase (PCD) Deficiency | Initially high | Subnormal | [12] |

Table 3: Cerebrospinal Fluid (CSF) Biomarkers in DHPR Deficiency

| Biomarker | Typical Finding in DHPR Deficiency | Reference(s) |

| Homovanillic Acid (HVA) (Dopamine metabolite) | Reduced | [7][13] |

| 5-Hydroxyindoleacetic Acid (5-HIAA) (Serotonin metabolite) | Reduced | [7][13] |

| 5-Methyltetrahydrofolate (5-MTHF) | Reduced | [9] |

| Neopterin | Normal to slightly increased | [12] |

| Biopterin | High | [12] |

Experimental Protocols

Measurement of DHPR Activity in Dried Blood Spots

This spectrophotometric assay is a standard method for screening and diagnosing DHPR deficiency.[11]

Principle: The activity of DHPR is determined by measuring the rate of NADH oxidation at 340 nm in the presence of a pterin substrate.

Materials:

-

Dried blood spots on filter paper (Guthrie cards)

-

5-mm hole punch

-

Elution buffer (e.g., Tris-HCl buffer)

-

Reaction mixture containing:

-

Tris-HCl buffer (pH 7.6)

-

NADH

-

Pterin substrate (e.g., quinonoid dihydrobiopterin or an analogue)

-

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Elution: Punch a 5-mm disc from the dried blood spot and place it in a microcentrifuge tube. Add a defined volume of elution buffer and incubate to elute the enzyme.

-

Reaction Initiation: Prepare the reaction mixture in a cuvette. Add the eluate containing the enzyme to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the DHPR activity.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. The activity is typically expressed as nmol/min per disc or normalized to the hemoglobin content of the eluate.[14]

Quantification of Pterins in Biological Fluids by HPLC

High-performance liquid chromatography (HPLC) is the gold standard for the quantitative analysis of pterins (neopterin and biopterin) in urine and CSF for the differential diagnosis of BH4 deficiencies.[12][15]

Principle: Pterins are separated by reverse-phase HPLC and detected by fluorescence. Reduced pterins are oxidized to their fluorescent forms prior to detection.

Materials:

-

Urine or CSF sample

-

Antioxidant solution (e.g., ascorbic acid) for sample collection

-

Oxidizing agent (e.g., manganese dioxide)

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector

-

Mobile phase (e.g., 3% methanol in a buffer)

-

Pterin standards (neopterin and biopterin)

Procedure:

-

Sample Preparation: Collect urine or CSF in a container with an antioxidant. For analysis, dilute the sample in water.

-

Oxidation: Split the sample into two aliquots. To one aliquot, add an acidic oxidizing agent to convert all reduced pterins to their oxidized, fluorescent forms. The other aliquot is left unoxidized to measure the baseline levels of oxidized pterins.

-

Chromatographic Separation: Inject the prepared samples onto the HPLC system. The pterins are separated on the C18 column using an isocratic mobile phase.

-

Fluorescence Detection: As the pterins elute from the column, they are detected by a fluorescence detector (e.g., excitation at 350 nm, emission at 450 nm).

-

Quantification: The concentrations of neopterin and biopterin are determined by comparing the peak areas in the sample chromatograms to those of known standards. The results are used to calculate the neopterin to biopterin ratio and the biopterin percentage, which are indicative of specific enzyme deficiencies (see Table 2).[16]

Experimental Workflow and Logic Diagrams

Workflow for DHPR Activity Assay

Caption: A typical workflow for the spectrophotometric DHPR activity assay.

Conclusion and Future Directions

Dihydropteridine reductase is a critical enzyme in BH4 metabolism, and its deficiency has profound consequences, particularly on neurological function. The elucidation of its role has been pivotal in understanding a subset of hyperphenylalaninemias that do not respond to dietary restriction alone. The diagnostic tools, including enzymatic assays and pterin profiling, are well-established and essential for early and accurate diagnosis.

For drug development professionals, understanding the DHPR-BH4 axis is crucial for several reasons. Firstly, targeting DHPR or modulating BH4 levels could be a therapeutic strategy for not only DHPR deficiency but also other conditions where BH4 bioavailability is implicated, such as certain cardiovascular and neurodegenerative diseases. Secondly, the development of novel therapies for DHPR deficiency, including gene therapy, remains an important area of research. A thorough understanding of the enzyme's function and the pathophysiology of its deficiency is fundamental to the advancement of such therapeutic modalities. Future research should continue to explore the intricate regulation of DHPR and its interactions with other metabolic pathways to uncover new therapeutic targets and improve patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Orphanet: Dihydropteridine reductase deficiency [orpha.net]

- 3. Urinary pterin analysis in screening of tetrahydrobiopterin def iciency | Chinese Journal of Laboratory Medicine;(12)2000. | WPRIM [pesquisa.bvsalud.org]

- 4. Regulation of transforming growth factor beta 1 gene expression by dihydropteridine reductase in kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QDPR - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. publications.aap.org [publications.aap.org]

- 8. Monarch Initiative [monarchinitiative.org]

- 9. Dihydropteridine reductase deficiency - Wikipedia [en.wikipedia.org]

- 10. Dihydropteridine Reductase Deficiency and Treatment with Tetrahydrobiopterin: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. The Utility of CSF for the Diagnosis of Primary and Secondary Monoamine Neurotransmitter Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Measurement of dihydropteridine reductase activity in dried blood eluates: physiological and pathological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

The Dihydropyridine Receptor: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dihydropyridine Receptor (DHPR), a voltage-gated L-type calcium channel, stands as a cornerstone in the intricate process of excitation-contraction (E-C) coupling in muscle tissues and plays a vital role in neuronal signaling. This technical guide provides a comprehensive overview of the discovery and history of the DHPR, detailing the pivotal experiments that unraveled its structure, function, and critical interactions. We present a chronological history of its discovery, detailed experimental protocols for its study, and a quantitative summary of its interaction with various ligands. Furthermore, this guide utilizes visualizations to illustrate key signaling pathways and experimental workflows, offering a deeper understanding of this essential ion channel for professionals in research and drug development.

A Historical Journey: Unraveling the Dihydropyridine Receptor

The story of the DHPR is interwoven with the broader history of research into voltage-gated calcium channels. Here, we present a timeline of the key milestones that led to our current understanding of this critical protein.

A Chronological History of DHPR Discovery

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1953 | First identification of voltage-gated calcium channels in crustacean muscle.[1] | Paul Fatt and Bernard Katz | Laid the foundation for understanding the role of calcium in cellular excitability. |

| 1960s | Introduction of dihydropyridine compounds as cardiovascular drugs. | Various pharmaceutical companies | Provided the pharmacological tools that would be instrumental in identifying and characterizing the DHPR. |

| 1980s | Identification of the ryanodine receptor (RyR) as the sarcoplasmic reticulum calcium release channel.[1] | Revealed the key partner of DHPR in excitation-contraction coupling. | |

| Late 1980s-1990s | Confirmation that the α1 subunit of DHPR and RyR are essential for E-C coupling through expression of recombinant proteins in null cells.[1] | Provided definitive evidence for the direct role of DHPR in muscle contraction. | |

| 1994 | Identification of the tetrad particles as the T-tubule calcium channels (DHPRs) that act as voltage sensors.[2] | Takekura et al. | Elucidated the structural basis for the physical coupling between DHPR and RyR in skeletal muscle. |

The journey began with the fundamental discovery of voltage-gated calcium channels by Paul Fatt and Bernard Katz in 1953, who observed their role in the action potentials of crustace in muscle.[1] The subsequent development of dihydropyridine-based drugs in the 1960s for cardiovascular conditions unknowingly provided the key to unlocking the identity of a specific type of calcium channel.[1] It was the sensitivity of certain calcium currents to these compounds that led to the designation of "dihydropyridine receptors."[1]

A significant leap in understanding came with the identification of the ryanodine receptor (RyR) in the 1980s as the channel responsible for calcium release from the sarcoplasmic reticulum.[1] This discovery set the stage for investigating the link between the voltage-sensing DHPR in the T-tubule membrane and the RyR in the sarcoplasmic reticulum membrane. The crucial breakthrough arrived in the late 1980s and early 1990s with experiments using cells lacking either DHPR or RyR. By reintroducing these proteins through genetic engineering, researchers definitively proved that both the α1 subunit of DHPR and the RyR were indispensable for excitation-contraction coupling.[1] Further structural studies, notably by Takekura and colleagues in 1994, visualized the physical arrangement of DHPRs in "tetrads" directly opposing the RyRs, providing a structural basis for the mechanical coupling hypothesis in skeletal muscle.[2]

The Central Role of DHPR in Excitation-Contraction Coupling

The primary function of the DHPR in skeletal muscle is to act as a voltage sensor that translates the electrical signal of an action potential into the release of calcium from the sarcoplasmic reticulum, a process known as excitation-contraction coupling. This intricate signaling pathway is fundamental to muscle contraction.

Signaling Pathway in Skeletal Muscle

In skeletal muscle, the DHPR is physically coupled to the ryanodine receptor type 1 (RyR1). Upon depolarization of the T-tubule membrane, a conformational change in the DHPR is mechanically transmitted to the RyR1, causing it to open and release calcium into the cytoplasm, which then initiates muscle contraction.

Quantitative Analysis of DHPR-Ligand Interactions

The interaction of DHPR with various ligands, including dihydropyridine and non-dihydropyridine calcium channel blockers, is of significant pharmacological interest. The binding affinities of these compounds are crucial for their therapeutic efficacy.

Table 1: Binding Affinities of Dihydropyridine Derivatives for DHPR

| Compound | IC50 (M) | Reference |

| Nifedipine | - | [3] |

| Nitrendipine | - | [3] |

| Nimodipine | - | [3] |

| Nicardipine | - | [3] |

| 12 Unlabeled 1,4-dihydropyridine analogs | 4.3 x 10⁻¹⁰ to 1.32 x 10⁻⁶ | [3] |

Table 2: Binding Affinities of Non-Dihydropyridine Calcium Channel Blockers

| Compound | IC50 (µg/kg) for 50% reduction in coronary vascular resistance | Reference |

| Verapamil | 30 | [4] |

| Diltiazem | 100 | [4] |

| Nifedipine (for comparison) | 3 | [4] |

Key Experimental Protocols for DHPR Research

The study of DHPR has relied on a variety of sophisticated experimental techniques. Here, we provide detailed methodologies for some of the key experiments.

Purification of DHPR from Rabbit Skeletal Muscle

This protocol describes a rapid method for the purification of the DHPR complex to near homogeneity.[5][6]

Experimental Workflow: DHPR Purification

Detailed Methodology:

-

Preparation of Transverse-Tubule Membranes:

-

Homogenize rabbit skeletal muscle.

-

Utilize a Ribi-press for high-yield preparation of transverse-tubule membranes.

-

Perform differential centrifugation to isolate the membrane fraction.

-

-

Solubilization of the DHPR Complex:

-

Resuspend the transverse-tubule membranes in a suitable buffer.

-

Add 1% digitonin to solubilize the membrane proteins, including the DHPR complex.

-

Incubate on ice with gentle stirring.

-

Centrifuge at high speed to pellet insoluble material.

-

-

Two-Step Chromatographic Purification:

-

Step 1: Lectin Affinity Chromatography:

-

Load the solubilized protein extract onto a wheat germ agglutinin (WGA)-Sepharose column.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the DHPR complex using a buffer containing N-acetylglucosamine.

-

-

Step 2: Ion-Exchange Chromatography:

-

Further purify the eluted fractions on a DEAE-cellulose or similar anion-exchange column.

-

Apply a salt gradient (e.g., NaCl) to elute the DHPR complex.

-

-

-

Analysis of Purity:

-

Assess the purity of the final preparation using SDS-PAGE and silver staining or Coomassie blue staining.

-

Confirm the presence of DHPR subunits via Western blotting using specific antibodies.

-

Radioligand Binding Assay for DHPR

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) in a given sample.[7][8][9][10][11]

Experimental Workflow: Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation: Prepare membranes from a tissue or cell line expressing the DHPR of interest.

-

Incubation:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled dihydropyridine ligand (e.g., [³H]PN200-110).

-

For each concentration, prepare a parallel set of tubes containing an excess of an unlabeled competing ligand to determine non-specific binding.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the radioligand concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Functional Reconstitution of Purified DHPR

To study the ion channel properties of the purified DHPR in a controlled environment, it can be reconstituted into artificial lipid bilayers.[12][13][14][15][16]

Experimental Workflow: DHPR Reconstitution

Detailed Methodology:

-

Preparation of Liposomes:

-

Dry a thin film of desired phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) in a glass tube under a stream of nitrogen.

-

Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.

-

Sonnicate or extrude the vesicles through a polycarbonate membrane to form small unilamellar vesicles (liposomes).

-

-

Reconstitution into Proteoliposomes:

-

Mix the purified DHPR (in detergent) with the prepared liposomes.

-

Slowly remove the detergent from the mixture. This can be achieved by dialysis against a detergent-free buffer or by incubation with detergent-adsorbing beads (e.g., Bio-Beads).

-

As the detergent is removed, the DHPR will insert into the lipid bilayer of the liposomes, forming proteoliposomes.

-

-

Incorporation into Planar Lipid Bilayers:

-

Form a planar lipid bilayer across a small aperture in a partition separating two aqueous compartments.

-

Add the proteoliposomes to one of the compartments.

-

The proteoliposomes will fuse with the planar bilayer, incorporating the DHPR into the membrane.

-

-

Electrophysiological Recording:

-

Apply a voltage across the bilayer and measure the resulting ion current using patch-clamp amplifiers to study the channel's gating and permeation properties.

-

Conclusion and Future Directions

The discovery and characterization of the dihydropyridine receptor represent a landmark achievement in our understanding of muscle physiology and pharmacology. From its initial identification as a pharmacological target to its detailed structural and functional elucidation, research on the DHPR has provided profound insights into the mechanisms of excitation-contraction coupling. The experimental protocols detailed in this guide have been instrumental in this journey and continue to be refined for future investigations.

Current and future research is focused on obtaining higher-resolution structures of the DHPR in different conformational states, further dissecting the molecular details of its interaction with the ryanodine receptor and other regulatory proteins, and developing more specific and effective drugs that target DHPR for a variety of clinical applications. The in-depth knowledge of DHPR's history and the methodologies to study it, as outlined in this guide, will be invaluable for researchers and drug development professionals as they continue to explore the complexities of this vital ion channel.

References

- 1. scispace.com [scispace.com]

- 2. The relationship between form and function throughout the history of excitation–contraction coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pre.weill.cornell.edu [pre.weill.cornell.edu]

- 14. publications.aston.ac.uk [publications.aston.ac.uk]

- 15. Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. nbi.ku.dk [nbi.ku.dk]

The Structure and Regulation of the Human DHPR Gene (QDPR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Quinoid Dihydropteridine Reductase (QDPR) gene, also known as Dihydropteridine Reductase (DHPR), encodes a critical enzyme responsible for recycling tetrahydrobiopterin (BH4), an essential cofactor for the synthesis of several key neurotransmitters, including dopamine, serotonin, and norepinephrine. Deficiencies in QDPR function lead to a rare but severe metabolic disorder known as BH4 deficiency, characterized by hyperphenylalaninemia and neurological dysfunction. A thorough understanding of the QDPR gene's structure and its complex regulatory network is paramount for the development of novel diagnostic tools and therapeutic interventions. This technical guide provides a comprehensive overview of the genomic architecture of QDPR, details the signaling pathways that govern its expression, and presents detailed experimental protocols for its study.

Genomic and Protein Structure of QDPR

The human QDPR gene is a well-characterized locus with a defined genomic structure that gives rise to a functionally crucial enzyme.

Genomic Location and Architecture

The QDPR gene is located on the short (p) arm of chromosome 4.[1] Its precise genomic coordinates and structural details are summarized in the tables below. The gene consists of seven exons and six introns, spanning over 50 kilobases of DNA.[2]

Table 1: Genomic Coordinates of the Human QDPR Gene

| Parameter | Value |

|---|---|

| Gene Symbol | QDPR (DHPR) |

| Chromosomal Location | 4p15.32 |

| Assembly | GRCh38/hg38 |

| Coordinates | chr4:17,460,261-17,512,206 |

| Total Size | 51,946 bases |

| Orientation | Minus Strand |

Data sourced from Ensembl and GeneCards.[3][4]

Table 2: Exon and Intron Structure of the Canonical QDPR Transcript (ENST00000281243.10)

| Feature | Start (GRCh38) | End (GRCh38) | Size (bp) |

|---|---|---|---|

| Exon 1 | 17,512,026 | 17,512,090 | 65 |

| Intron 1 | 17,505,825 | 17,512,025 | 6,201 |

| Exon 2 | 17,505,738 | 17,505,824 | 87 |

| Intron 2 | 17,497,243 | 17,505,737 | 8,495 |

| Exon 3 | 17,497,146 | 17,497,242 | 97 |

| Intron 3 | 17,495,218 | 17,497,145 | 1,928 |

| Exon 4 | 17,495,124 | 17,495,217 | 94 |

| Intron 4 | 17,490,443 | 17,495,123 | 4,681 |

| Exon 5 | 17,490,323 | 17,490,442 | 120 |

| Intron 5 | 17,487,011 | 17,490,322 | 3,312 |

| Exon 6 | 17,486,888 | 17,487,010 | 123 |

| Intron 6 | 17,486,520 | 17,486,887 | 368 |

| Exon 7 | 17,486,395 | 17,486,519 | 125 |

Note: Coordinates are on the minus strand. Sizes are calculated from the provided start and end positions from Ensembl.[5]

The QDPR Protein

The QDPR gene encodes the enzyme Quinoid Dihydropteridine Reductase. This enzyme functions as a homodimer and is essential for the regeneration of BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2).[4]

Table 3: Characteristics of the Human QDPR Protein

| Parameter | Value |

|---|---|

| Full Name | Quinoid Dihydropteridine Reductase |

| UniProt ID | P09417 |

| Amino Acid Count | 244 |

| Molecular Mass | 25,790 Da |

| Quaternary Structure | Homodimer |

Data sourced from GeneCards.[4]

Regulation of QDPR Gene Expression

The expression of the QDPR gene is a tightly controlled process, influenced by a variety of transcription factors and signaling pathways that ensure adequate BH4 levels for cellular homeostasis.

Transcriptional Regulation

The promoter region of the QDPR gene contains binding sites for several transcription factors that modulate its rate of transcription. Computational predictions and experimental evidence have identified a number of key regulatory proteins.

Table 4: Predicted Transcription Factor Binding Sites in the QDPR Promoter

| Transcription Factor | Family/Function |

|---|---|

| CREB | cAMP response element-binding protein |

| c-Myb | Proto-oncogene, involved in cell proliferation |

| FOXD3 | Forkhead box protein, developmental regulator |

| NF-1 | Nuclear Factor 1, diverse regulatory roles |

| Pax-4a | Paired box protein, developmental regulator |

| RFX1 | Regulatory factor X1, MHC class II regulation |

| MITF | Microphthalmia-associated transcription factor |

Data sourced from GeneCards and Wikipedia.[3][4]

In melanocytic cells, QDPR gene expression is known to be regulated by MITF.[3] The presence of a binding site for CREB suggests a role for cAMP-mediated signaling in regulating QDPR expression, a common mechanism for modulating metabolic enzymes.

Signaling Pathways Influencing QDPR

Several intracellular signaling cascades converge to regulate QDPR expression and are, in turn, affected by QDPR activity.

-

Protein Kinase A (PKA) Pathway: Extracellular signals that increase intracellular cyclic AMP (cAMP) levels activate PKA. The catalytic subunit of PKA can then translocate to the nucleus and phosphorylate transcription factors such as CREB. Phosphorylated CREB binds to cAMP response elements (CREs) in the promoters of target genes, including potentially QDPR, to activate transcription.[6]

-

mTOR and TGF-β Signaling: QDPR activity also intersects with other crucial cellular pathways. Studies have shown that QDPR can act as a positive regulator of autophagy by suppressing the mTOR signaling pathway.[7][8] Furthermore, overexpression of QDPR has been demonstrated to reduce the expression of TGF-β1 and its downstream effector Smad3, suggesting a role for QDPR in modulating pathways related to cell growth, differentiation, and fibrosis.[9]

References

- 1. QDPR quinoid dihydropteridine reductase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 2. Transcript: ENST00000513615.5 (QDPR-208) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]

- 3. Gene: QDPR (ENSG00000151552) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Transcript: ENST00000281243.10 (QDPR-201) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]

- 6. CREB regulates the expression of type 1 inositol 1,4,5-trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QDPR quinoid dihydropteridine reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. QDPR quinoid dihydropteridine reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Regulation of transforming growth factor beta 1 gene expression by dihydropteridine reductase in kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Dihydropteridine Reductase: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydropteridine reductase (DHPR) is a critical enzyme in the tetrahydrobiopterin (BH4) regeneration pathway. BH4 is an essential cofactor for several aromatic amino acid hydroxylases, which are rate-limiting enzymes in the synthesis of neurotransmitters such as dopamine and serotonin, as well as in the hydroxylation of phenylalanine. This guide provides an in-depth overview of the physiological role of DHPR, its kinetic properties, and the clinical implications of its deficiency. Detailed experimental protocols for key assays and a summary of quantitative data are included to support researchers and professionals in drug development.

Introduction

Dihydropteridine reductase (EC 1.5.1.34), encoded by the QDPR gene, is a ubiquitous enzyme that plays a central role in monoamine neurotransmitter biosynthesis and phenylalanine metabolism.[1][2][3] Its primary function is the NADH-dependent reduction of quinonoid dihydrobiopterin (qBH2) back to its active form, tetrahydrobiopterin (BH4).[4] BH4 is an indispensable cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[5] These enzymes catalyze the conversion of phenylalanine to tyrosine, tyrosine to L-DOPA (a precursor to dopamine), and tryptophan to 5-hydroxytryptophan (a precursor to serotonin), respectively.[6][7] Consequently, DHPR activity is vital for maintaining normal neurological function and amino acid homeostasis.

Molecular and Kinetic Properties of Dihydropteridine Reductase

DHPR is a homodimeric protein with a molecular weight of approximately 50-51 kDa, with each subunit being around 26 kDa.[8] The enzyme utilizes NADH as a reducing agent to catalyze the regeneration of BH4. The kinetic properties of human DHPR have been characterized, and a summary of key parameters is presented in Table 1. The enzyme's activity is influenced by temperature and pH, with optimal conditions varying depending on the source and purity of the enzyme.[9]

| Parameter | Value | Substrate(s) | Source |

| Km | ~1 µM | Dihydrofolate | Human (general) |

| Km | 69 ± 7 µM | NADH | Mycobacterium tuberculosis DHFR |

| kcat | 1.6 ± 0.1 s⁻¹ | DHF and NADH | Mycobacterium tuberculosis DHFR |

| Optimal pH | 7.0 | Human Liver | |

| Optimal Temperature | Increases between 20-37°C |

Note: Kinetic parameters can vary based on experimental conditions and the specific form of the enzyme (e.g., recombinant vs. native).

A variety of compounds have been shown to inhibit DHPR activity. Catecholamines, including dopamine, norepinephrine, and epinephrine, act as noncompetitive inhibitors, suggesting a potential physiological feedback mechanism.[10] Additionally, hydroxylated derivatives of the neurotoxin MPTP are potent noncompetitive inhibitors of DHPR.[11]

The Role of DHPR in Metabolic Pathways

DHPR is a linchpin in the regeneration of BH4, which is oxidized to qBH2 during the hydroxylation of aromatic amino acids. The pathway is illustrated in the following diagram:

Clinical Significance: Dihydropteridine Reductase Deficiency

DHPR deficiency is an autosomal recessive genetic disorder caused by mutations in the QDPR gene.[6] This deficiency leads to a severe form of hyperphenylalaninemia and a systemic depletion of the neurotransmitters dopamine and serotonin.[12] The clinical presentation can be severe and includes symptoms such as psychomotor delay, hypotonia, seizures, abnormal movements, and hypersalivation.[12]

A significant and often severe consequence of DHPR deficiency is cerebral folate deficiency.[6] This is thought to result from the accumulation of dihydrobiopterin, which may interfere with folate metabolism and transport into the central nervous system.

The diagnosis of DHPR deficiency is a multi-step process, often initiated by newborn screening for hyperphenylalaninemia. The diagnostic workflow is outlined below:

References

- 1. Dihydropteridine reductase activity in eluates from dried blood spots: automation of an assay for a national screening service - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensano.be [sciensano.be]

- 3. QDPR - Wikipedia [en.wikipedia.org]

- 4. pndassoc.org [pndassoc.org]

- 5. Orphanet: Dihydropteridine reductase deficiency [orpha.net]

- 6. Dihydropteridine reductase deficiency - Wikipedia [en.wikipedia.org]

- 7. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of dihydropteridine reductase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Temperature dependence of dihydropteridine reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of dihydropteridine reductase by catecholamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of dihydropteridine reductase by novel 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Choreography of the Dihydropyridine Receptor: A Technical Guide to its Localization

For Researchers, Scientists, and Drug Development Professionals

The dihydropyridine receptor (DHPR), a voltage-gated calcium channel, plays a pivotal role in excitation-contraction (E-C) coupling, the fundamental process that translates an electrical stimulus into a mechanical contraction in muscle cells. Its precise cellular localization is not merely a matter of anatomical interest but is intrinsically linked to its function, dictating the efficiency and nature of the signal transduction to the ryanodine receptor (RyR) and the subsequent release of calcium from the sarcoplasmic reticulum (SR). This technical guide provides an in-depth exploration of the cellular localization of the DHPR enzyme, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the intricate signaling pathways and workflows.

Subcellular Distribution of DHPR: A Tale of Two Muscles

The DHPR is primarily located in the plasma membrane of excitable cells, but its distribution is highly organized, particularly in skeletal and cardiac muscle, where it is concentrated in specific microdomains to ensure rapid and efficient E-C coupling.

In skeletal muscle , the DHPR is densely distributed in the membrane of the transverse tubules (T-tubules), which are invaginations of the sarcolemma that penetrate deep into the muscle fiber.[1][2] This localization brings the DHPR into close proximity with the sarcoplasmic reticulum. Specifically, immunofluorescence and immunoelectron microscopy studies have shown that the α1- and β-subunits of the DHPR are concentrated in the T-tubule membrane.[1][2] A significant portion of these receptors are found at the junctional regions between the T-tubules and the terminal cisternae of the SR, forming structures known as triads.[1][2][3] Within these triads, DHPRs are organized into highly structured arrays of four receptors, called tetrads, which are physically and functionally coupled to the RyR1 isoform in the SR membrane.[4][5][6] This direct mechanical coupling is a hallmark of skeletal muscle E-C coupling.[6][7] Specific labeling has also identified DHPRs in discrete areas of the subsarcolemmal region, potentially in caveolae, but they are absent from the lateral portions of the sarcolemma.[1]

In cardiac muscle , the arrangement is less geometrically rigid. While DHPRs are also located in the T-tubules and at junctions with the SR (dyads), they are not organized into the distinct tetrads seen in skeletal muscle.[4] The E-C coupling in cardiac muscle primarily relies on a mechanism of calcium-induced calcium release (CICR), where the influx of calcium through the L-type Ca2+ channel activity of the DHPR triggers the opening of the RyR2 isoform on the SR.[6][8] The degree of colocalization between DHPR and RyR increases during development in the neonatal heart, transitioning from peripheral to more internal couplings as the T-tubule system matures.[9][10]

Quantitative Analysis of DHPR Localization

The density and ratio of DHPR to RyR are critical parameters that influence the efficiency of E-C coupling. These values differ significantly between skeletal and cardiac muscle, reflecting their distinct coupling mechanisms.

| Muscle Type | DHPR to RyR Ratio | DHPR Density | Reference |

| Skeletal Muscle | 0.6 to 2.1 | Higher density of clusters | [4][11] |

| Cardiac Muscle | 0.1 to 0.3 | Lower density compared to skeletal muscle | [4] |

Experimental Protocols for Determining DHPR Localization

The visualization and quantification of DHPR's cellular localization rely on a combination of high-resolution imaging and biochemical fractionation techniques.

Immunofluorescence Staining for DHPR Visualization

This technique uses fluorescently labeled antibodies to specifically target and visualize the DHPR within fixed cells or tissue sections.

Protocol Outline:

-

Sample Preparation:

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Mounting and Imaging:

-

Wash the samples again with PBS to remove unbound secondary antibody.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.[13]

-

Visualize the fluorescent signal using a confocal microscope.

-

Subcellular Fractionation for DHPR Enrichment

This biochemical technique separates cellular components into different fractions, allowing for the enrichment of membranes containing DHPR.

Protocol Outline:

-

Cell/Tissue Homogenization:

-

Differential Centrifugation:

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 720 x g for 5 minutes) to pellet nuclei and unbroken cells.[17]

-

Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 5 minutes) to pellet mitochondria.[17]

-

High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction, which is rich in plasma membranes and T-tubules containing DHPR.[17]

-

-

Analysis:

-

The resulting pellet containing the enriched membrane fraction can be resuspended in an appropriate buffer and analyzed by Western blotting using DHPR-specific antibodies to confirm the presence and enrichment of the receptor.

-

Visualizing the Molecular Environment of DHPR

The following diagrams illustrate the key signaling pathway involving DHPR and the general workflow for its experimental localization.

Caption: DHPR-mediated excitation-contraction coupling pathway in skeletal muscle.

References

- 1. Subcellular distribution of the 1,4-dihydropyridine receptor in rabbit skeletal muscle in situ: an immunofluorescence and immunocolloidal gold- labeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcellular distribution of the 1,4-dihydropyridine receptor in rabbit skeletal muscle in situ: an immunofluorescence and immunocolloidal gold-labeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In situ structural insights into the excitation-contraction coupling mechanism of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. physoc.org [physoc.org]

- 6. Structural interaction between RYRs and DHPRs in calcium release units of cardiac and skeletal muscle cells [imrpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. cognit.ca [cognit.ca]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. arigobio.com [arigobio.com]

- 14. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]

- 15. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 16. ptglab.com [ptglab.com]

- 17. Subcellular fractionation protocol [abcam.com]

- 18. assaygenie.com [assaygenie.com]

The Crucial Role of Dihydropteridine Reductase (DHPR) in Phenylalanine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteridine reductase (DHPR), also known as quinoid dihydropteridine reductase (QDPR), is a critical enzyme in the metabolic pathway of the essential amino acid phenylalanine.[1][2] Its primary function is the regeneration of tetrahydrobiopterin (BH4), an indispensable cofactor for several aromatic amino acid hydroxylases.[1][3][4][5] This technical guide provides an in-depth exploration of the role of DHPR in phenylalanine metabolism, its enzymatic kinetics, the pathological consequences of its deficiency, and detailed experimental protocols for its study.

DHPR is a homodimeric enzyme that catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin (q-BH2) back to its active form, BH4.[6] BH4 is essential for the enzymatic activity of phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[1][2] This is the rate-limiting step in the catabolism of phenylalanine.[7] Without a functional DHPR, BH4 is depleted, leading to a disruption of this pathway.

A deficiency in DHPR activity, caused by mutations in the QDPR gene, results in a rare and severe form of phenylketonuria (PKU).[8][9][10] Unlike classical PKU, which is caused by defects in the PAH enzyme itself, DHPR deficiency not only leads to hyperphenylalaninemia (elevated blood phenylalanine levels) but also to a severe deficiency of neurotransmitters, including dopamine, serotonin, norepinephrine, and epinephrine, as BH4 is also a cofactor for tyrosine hydroxylase and tryptophan hydroxylase.[8][9] This leads to progressive neurological damage, developmental delays, seizures, and movement disorders.[8][9]

Phenylalanine Metabolism and the BH4 Regeneration Cycle

The intricate process of phenylalanine metabolism is tightly linked to the regeneration of tetrahydrobiopterin. The following diagram illustrates this crucial interplay, highlighting the central role of DHPR.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | Phenylalanine metabolism [reactome.org]

- 9. mun.ca [mun.ca]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Genetic Mutations in the QDPR Gene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the genetic, molecular, and clinical aspects of mutations in the quinoid dihydropteridine reductase (QDPR) gene. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Introduction to QDPR and its Function

The QDPR gene, located on chromosome 4p15.32, provides the instructions for synthesizing the enzyme quinoid dihydropteridine reductase (DHPR).[1] This enzyme is a critical component in the recycling of tetrahydrobiopterin (BH4), an essential cofactor for several metabolic pathways.[1][2][3]

BH4 is indispensable for the function of aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[2][3][4] These enzymes are vital for the conversion of phenylalanine to tyrosine and the synthesis of key neurotransmitters such as dopamine and serotonin.[2][3][5] Consequently, DHPR plays a crucial role in both amino acid metabolism and neurologic function.[2][3]

Mutations in the QDPR gene lead to DHPR deficiency, a rare autosomal recessive disorder.[5][6] This condition results in impaired BH4 recycling, leading to hyperphenylalaninemia (HPA) and a deficiency of essential neurotransmitters.[7][8][9] DHPR deficiency accounts for approximately one-third of all cases of tetrahydrobiopterin deficiency.[2][3]

Molecular Genetics of QDPR Mutations

Over 30 mutations in the QDPR gene have been identified as causes of DHPR deficiency.[1][2][3] These mutations encompass a range of alterations, including:

-

Missense mutations: Single nucleotide changes that result in the substitution of one amino acid for another.[2][3][10]

-

Insertions/Deletions: The addition or removal of small amounts of DNA.[2][3]

-

Splice site mutations: Errors in the process of removing introns from pre-mRNA, leading to an abnormal protein product.[1][11]

-

Nonsense mutations: Premature termination of the protein sequence.[1]

These mutations typically lead to a significant reduction or complete loss of DHPR enzyme activity, disrupting the BH4 regeneration cycle.[2][3]

| Mutation (cDNA) | Amino Acid Change | Type of Mutation | Reported Phenotype/Severity |

| c.41T>C | L14P | Missense | Associated with neurological and CNS disorders[10][12] |

| c.44T>G | V15G | Missense | Associated with neurological and CNS disorders[10][12] |

| c.68G>C | G23S | Missense | Associated with neurological and CNS disorders[10][12] |

| c.161T>G | V54G | Missense | Associated with neurological and CNS disorders[10][12] |

| c.319A>G | M107K | Missense | Associated with neurological and CNS disorders[10][12] |

| c.451G>A | G151S | Missense | Associated with neurological and CNS disorders[10][12] |

Pathophysiology

The pathophysiology of DHPR deficiency stems from the disruption of the BH4 metabolic pathway. The lack of functional DHPR leads to an accumulation of quinonoid dihydrobiopterin (qBH2) and a depletion of BH4. This has two primary consequences:

-

Hyperphenylalaninemia (HPA): Without sufficient BH4, phenylalanine hydroxylase cannot effectively convert phenylalanine to tyrosine. This results in the buildup of phenylalanine in the blood and tissues, which is neurotoxic and can cause severe brain damage.[1][3]

-

Neurotransmitter Deficiency: The synthesis of dopamine, norepinephrine, epinephrine, and serotonin is dependent on BH4 as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase. The deficiency in BH4 leads to a significant reduction in these neurotransmitters, causing a range of severe neurological symptoms.[3][5][8] Additionally, DHPR deficiency can lead to cerebral folate deficiency, further exacerbating neurological complications.[5][8]

Caption: The BH4 regeneration pathway and the central role of QDPR.

Clinical Manifestations and Diagnosis

DHPR deficiency typically presents with a severe clinical phenotype, including:

-

Psychomotor delay

-

Hypotonia

-

Seizures

-

Abnormal movements

-

Hypersalivation

Diagnosis is often initiated following newborn screening that detects elevated phenylalanine levels.[5] Further diagnostic workup is crucial to differentiate DHPR deficiency from classic phenylketonuria (PKU).

Caption: Diagnostic workflow for Dihydropteridine Reductase (DHPR) deficiency.

| Analyte | Sample Type | Typical Findings in Affected Individuals |

| Phenylalanine | Blood | Elevated[5][6] |

| Neopterin | Urine | Elevated |

| Biopterin | Urine | Low |

| DHPR Enzyme Activity | Dried Blood Spot | Markedly reduced or absent[6] |

| Neurotransmitter Metabolites | Cerebrospinal Fluid (CSF) | Decreased levels of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) |

| Folate | Cerebrospinal Fluid (CSF) | Decreased[8] |

Experimental Protocols

This assay measures the rate of NADH oxidation in the presence of a pterin substrate.

-

Sample Preparation: A 3 mm punch from a dried blood spot is eluted in a buffer solution.

-

Reaction Mixture: The eluate is added to a reaction mixture containing NADH and a synthetic pterin substrate (e.g., quinonoid dihydrobiopterin).

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time.

-

Calculation: The enzyme activity is calculated based on the rate of NADH consumption and normalized to the hemoglobin content of the blood spot.

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard salting-out or commercial kit-based method.[4]

-

PCR Amplification: All seven exons and flanking intron regions of the QDPR gene are amplified using polymerase chain reaction (PCR) with specific primers.

-

Sanger Sequencing: The PCR products are purified and subjected to bidirectional Sanger sequencing.

-

Sequence Analysis: The resulting sequences are aligned to the QDPR reference sequence to identify any variations. Pathogenicity of novel variants is assessed using in silico prediction tools.

Therapeutic Strategies and Drug Development

The primary goals of treatment are to control blood phenylalanine levels and restore neurotransmitter synthesis.

-

Dietary Phenylalanine Restriction: A low-phenylalanine diet is essential to prevent neurotoxicity.[5]

-

BH4 Supplementation: Administration of synthetic BH4 (sapropterin) can help to restore some enzyme function.[5]

-

Neurotransmitter Precursor Replacement: L-dopa/carbidopa and 5-hydroxytryptophan (5-HTP) are used to bypass the BH4-dependent synthesis of dopamine and serotonin.[5][6]

-

Folinic Acid Supplementation: To address the cerebral folate deficiency, folinic acid is administered as it can cross the blood-brain barrier.[5][6]

For drug development professionals, areas of interest include the development of more effective BH4 analogues, gene therapy approaches to correct the underlying genetic defect, and novel small molecules that can stabilize mutant QDPR protein or enhance its residual activity.

Conclusion

Mutations in the QDPR gene result in a severe neurometabolic disorder due to the critical role of DHPR in BH4 recycling. A thorough understanding of the molecular genetics, pathophysiology, and clinical aspects of DHPR deficiency is essential for accurate diagnosis, effective management, and the development of novel therapeutic interventions. Future research should focus on genotype-phenotype correlations, long-term outcomes of current treatments, and the exploration of innovative therapeutic strategies.

References

- 1. QDPR - Wikipedia [en.wikipedia.org]

- 2. QDPR gene: MedlinePlus Genetics [medlineplus.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Molecular Characterization of QDPR Gene in Iranian Families with BH4 Deficiency: Reporting Novel and Recurrent Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Dihydropteridine reductase deficiency - Wikipedia [en.wikipedia.org]

- 7. rarediseases.org [rarediseases.org]

- 8. researchgate.net [researchgate.net]

- 9. Monarch Initiative [monarchinitiative.org]

- 10. tandfonline.com [tandfonline.com]

- 11. genecards.org [genecards.org]

- 12. Comprehensive bioinformatics analysis of structural and functional consequences of deleterious missense mutations in the human QDPR gene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dihydropteridine Reductase (DHPR) and its Involvement in Hyperphenylalaninemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropteridine reductase (DHPR) deficiency is an autosomal recessive genetic disorder that disrupts the recycling of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases. This deficiency leads to hyperphenylalaninemia (HPA) and a severe lack of neurotransmitters, causing progressive neurological deterioration if left untreated. This guide provides a comprehensive technical overview of DHPR's role in metabolism, the pathophysiology of DHPR deficiency, and the methodologies for its diagnosis and monitoring. Detailed experimental protocols for key diagnostic assays are provided, along with quantitative data on relevant biomarkers to aid researchers and clinicians in their understanding and management of this rare metabolic disorder.

Introduction